molecular formula C8H9ClN2O2S B1452950 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride CAS No. 1187830-53-0

3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride

Cat. No.: B1452950
CAS No.: 1187830-53-0
M. Wt: 232.69 g/mol
InChI Key: UJNDEVZWVCCWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a heterocyclic compound with the molecular formula C8H9ClN2O2S. It is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a valuable compound in various fields of scientific research .

Scientific Research Applications

3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in the presence of a dehydrating system such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using a three-reactor multistage system with continuous flow. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole-6-carboxylic acid, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings .

Mechanism of Action

The mechanism of action of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cancer cell growth and proliferation. For example, it has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune suppression and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. Its ability to inhibit cancer cell growth and its potential as a building block for more complex compounds make it a valuable compound in scientific research .

Properties

IUPAC Name

3-imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S.ClH/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6;/h3-5H,1-2H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNDEVZWVCCWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679168
Record name 3-(Imidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-53-0
Record name Imidazo[2,1-b]thiazole-6-propanoic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Imidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 3
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 4
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.